

experimental setup for testing 1,2-Dithiolan-4-amine efficacy

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Compound of Interest

Compound Name: 1,2-Dithiolan-4-amine

CAS No.: 4212-05-9

Cat. No.: B3370512

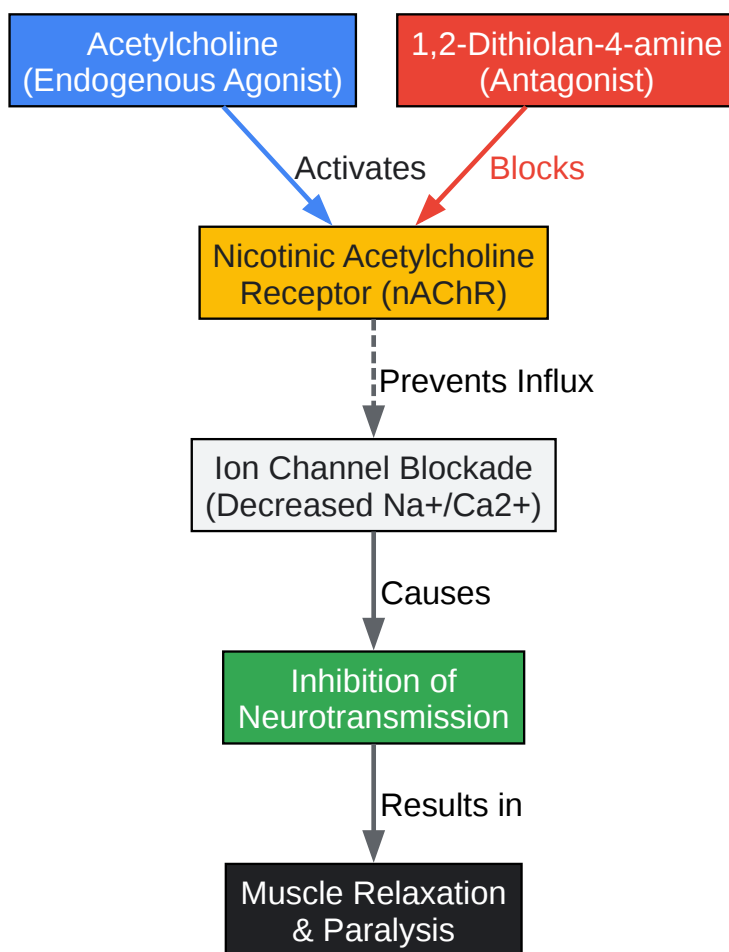
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An In-Depth Application Note and Protocol Guide for testing the efficacy of **1,2-Dithiolan-4-amine**, structured to provide mechanistic rationale, validated workflows, and rigorous data analysis methodologies.

Mechanistic Rationale & Target Biology

1,2-Dithiolan-4-amine is the critical pharmacophore and parent scaffold for nereistoxin (N,N-dimethyl-**1,2-dithiolan-4-amine**), a potent naturally occurring neurotoxin originally isolated from the marine annelid *Lumbriconereis heteropoda*[1]. In the context of drug discovery and bioinsecticide development, **1,2-dithiolan-4-amine** and its synthetic derivatives are rigorously evaluated for their ability to act as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR)[2].

The causality of its efficacy lies directly in its molecular structure: the 1,2-dithiolane ring physically interacts with the nAChR channel complex. By blocking the receptor, **1,2-dithiolan-4-amine** prevents the inward currents (Na⁺ and Ca²⁺ influx) normally triggered by endogenous acetylcholine[3]. This blockade halts synaptic transmission, leading to profound muscle relaxation, feeding cessation, and ultimately, paralysis in the target organism[4].

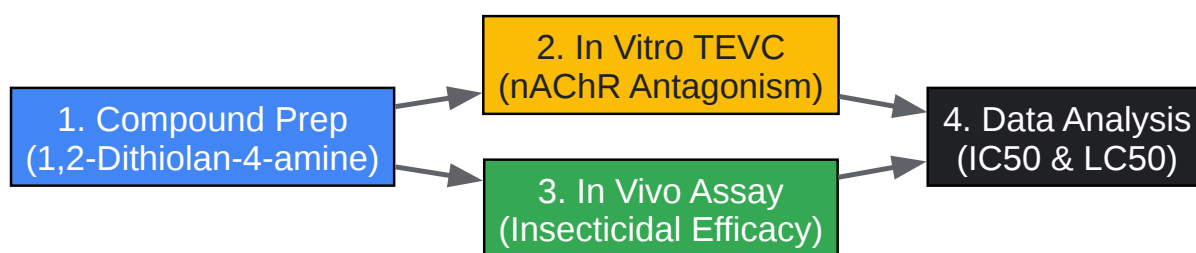


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Mechanism of nAChR antagonism by **1,2-Dithiolan-4-amine** leading to paralysis.

Experimental Workflow Design

To establish a self-validating system, the efficacy of **1,2-Dithiolan-4-amine** must be evaluated through a dual-tiered workflow. In vitro electrophysiology confirms direct target engagement and establishes receptor-level kinetics (IC₅₀), while in vivo bioassays validate phenotypic toxicity (LC₅₀) and account for cuticular penetration and metabolic stability[2].



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Experimental workflow for evaluating **1,2-Dithiolan-4-amine** efficacy.

Detailed Experimental Protocols

Protocol A: In Vitro Electrophysiology (TEVC on *Xenopus* Oocytes)

Expertise & Causality: Two-Electrode Voltage Clamp (TEVC) is the gold standard for nAChR screening. *Xenopus laevis* oocytes allow for the massive, controlled expression of specific cloned nAChR subunits (e.g., $\alpha 4\beta 2$ or $\alpha 7$). This isolates the target variable, eliminating background noise from endogenous mammalian receptors and ensuring the calculated IC50 is exclusively tied to the receptor of interest[3].

Step-by-Step Methodology:

- **Oocyte Preparation:** Harvest and defolliculate *Xenopus* oocytes. Microinject with cRNA encoding the target nAChR subunits (1 ng/nL). Incubate for 2–5 days at 18°C in ND96 buffer to allow for protein translation and membrane insertion.
- **Compound Formulation:** Dissolve **1,2-Dithiolan-4-amine** in 100% DMSO to create a 10 mM stock. Dilute in ND96 buffer to working concentrations (0.1 μ M to 1000 μ M). Critical: Ensure the final DMSO concentration remains $\leq 0.1\%$ to prevent solvent-induced membrane destabilization.
- **Electrophysiological Recording:** Clamp the oocytes at a holding potential of -60 mV using borosilicate glass microelectrodes[3].

- **Self-Validating Baseline (Positive Control):** Apply a sub-maximal concentration of Acetylcholine (ACh, typically the EC₅₀, ~100 μM) to establish a baseline inward current. If the oocyte does not produce a robust >1 μA current, discard it to maintain data integrity.
- **Antagonist Co-Application:** Co-apply the ACh EC₅₀ dose with varying concentrations of **1,2-Dithiolan-4-amine**. Critical: Perfusion intervals of exactly 3 minutes must be strictly observed between successive applications to enable full receptor recovery from desensitization[3].
- **Data Acquisition:** Measure the peak current reduction relative to the baseline. Calculate the IC₅₀ using non-linear regression (Hill equation).

Protocol B: In Vivo Efficacy (Topical Application Assay)

Expertise & Causality: While in vitro data proves molecular binding, in vivo assays are required to confirm that the compound can penetrate biological barriers (like the insect cuticle) and resist rapid enzymatic degradation.

Step-by-Step Methodology:

- **Subject Selection:** Select healthy, 3rd-instar larvae of a susceptible model organism, such as the rice stem borer (*Chilo suppressalis*) or aphids (*Rhopalosiphum padi*)[4].
- **Dosing:** Immobilize the larvae (e.g., by brief chilling). Using a calibrated micro-applicator, apply a precise 1 μL droplet of the **1,2-Dithiolan-4-amine** solution directly to the dorsal thorax[2]. The solution should contain 0.01% Triton X-100 to reduce surface tension and ensure uniform cuticular spreading.
- **Incubation:** Transfer the treated larvae individually into clean petri dishes containing a fresh, untreated food source. Incubate under controlled environmental conditions (25°C, 70% relative humidity, 16:8 light:dark cycle)[2].
- **Viability Scoring (Self-Validation):** Include a vehicle-only negative control group to validate that mortality is not caused by handling or the solvent. Assess larval mortality at 24 and 48 hours post-treatment. Larvae are strictly considered dead if they exhibit total muscle relaxation and cannot right themselves when prodded with a fine brush[2].

- Statistical Analysis: Plot the mortality percentages against the log-transformed concentrations. Calculate the LC50 (Lethal Concentration 50%) using probit analysis[2].

Data Presentation & Expected Outcomes

To facilitate rapid comparison and validation, quantitative data from the dual-tiered workflow should be summarized and cross-referenced against expected baseline parameters:

Assay Type	Target / Model Organism	Metric	Expected Range	Validation Control
In Vitro TEVC	$\alpha 4\beta 2$ nAChR (Xenopus oocytes)	IC50	Sub-millimolar (10 - 500 μ M)	ACh EC50 Baseline (>1 μ A)
In Vitro TEVC	$\alpha 7$ nAChR (Xenopus oocytes)	Hill Slope	~1.0 (Competitive Binding)	3-min Washout Recovery
In Vivo Topical	Chilo suppressalis (3rd instar)	LC50	5 - 50 μ g/g body weight	Vehicle-only (0% Mortality)
In Vivo Topical	Rhopalosiphum padi (Adult)	LC50	10 - 100 ppm	Untreated Food Source

References

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